Copper;scandium, also known as copper scandium, is a compound that combines the elements copper and scandium. Copper is a well-known transition metal with significant electrical conductivity and malleability, while scandium is a rare earth metal characterized by its lightweight and high melting point. The combination of these two elements results in unique properties that are valuable in various scientific and industrial applications.
Copper and scandium are sourced from different geological deposits. Copper is commonly extracted from ores such as chalcopyrite, bornite, and malachite, while scandium is primarily obtained from minerals like thortveitite and from by-products of uranium mining. The extraction processes for both metals involve complex chemical methods to isolate the desired elements.
Copper;scandium can be classified as a binary compound, consisting of two distinct metal elements. It falls under the category of intermetallic compounds, which are characterized by specific stoichiometric ratios of constituent metals, leading to unique physical and chemical properties.
The synthesis of copper;scandium can be achieved through various methods, including:
The solid-state reaction typically requires temperatures exceeding 1000°C to ensure complete reaction between the metal oxides. Chemical vapor deposition allows for precise control over the composition and thickness of the resulting films, making it suitable for electronic applications.
Copper;scandium exhibits a crystalline structure that can vary based on its synthesis method. The most common structure is hexagonal close-packed or cubic structures, depending on the specific stoichiometry (e.g., CuSc or Cu4Sc).
Copper;scandium participates in several chemical reactions, particularly in the presence of acids or bases. For example:
The reactivity of copper;scandium compounds can be influenced by their oxidation states. For instance, copper can exist in +1 or +2 oxidation states, while scandium predominantly exists in the +3 state.
The mechanism by which copper;scandium exerts its effects in various applications often involves electron transfer processes due to its conductive properties. In alloy forms, it enhances strength and thermal stability compared to pure copper or aluminum alloys.
Research indicates that the addition of scandium improves grain refinement in copper alloys, leading to enhanced mechanical properties such as increased tensile strength and resistance to fatigue.
Copper;scandium has several scientific uses:
Copper-scandium (Cu-Sc) systems encompass intermetallic alloys and complex oxides with applications spanning transparent electronics, catalysis, superconductors, and advanced metallurgy. Their synthesis requires precise control over composition, phase purity, and microstructure, achieved through specialized methodologies detailed below.
Pulsed Laser Deposition enables epitaxial growth of copper-scandium oxide (CSO) thin films critical for transparent p-type semiconductors. Utilizing a polycrystalline Cu₂Sc₂O₅ target, films are ablated onto single-crystal α-Al₂O₃ (11̄20) substrates under controlled oxygen atmospheres. Oxygen partial pressure (Pₒ₂) is the dominant parameter:
Table 1: PLD Parameters for CSO[3R] Thin Film Synthesis
| Parameter | Optimal Value | Effect on Film Properties |
|---|---|---|
| Target Composition | Cu₂Sc₂O₅ | Maintains Cu/Sc = 1 ratio during ablation |
| Substrate | α-Al₂O₃ (11̄20) | Enables epitaxial (0001) growth |
| Oxygen Pressure | 0.01–0.1 Torr | Stabilizes single-phase CSO[3R] |
| Temperature | 450–550°C | Enhances crystallinity and orientation |
This methodology produces p-type conductive films with bandgaps >3.1 eV, suitable for transparent p-n junctions [1] [6].
Solid-state reactions synthesize bulk Cu-Sc oxides by calcining stoichiometric mixtures of precursors (e.g., CuO, Sc₂O₃, Y₂O₃, BaCO₃). Key considerations include:
Cu-Sc intermetallic alloys are electrodeposited from molten fluorides onto reactive copper cathodes. The LiF-CaF₂-ScF₃ eutectic (800–1173 K) serves as an electrolyte, where Sc³⁺ reduction occurs via:
Sc³⁺ + 3e⁻ → Sc(ad) (underpotential deposition) 3Sc(ad) + Cu → CuSc₃ (alloy nucleation) Table 2: Electrochemical Behavior of Sc³⁺ in LiF-CaF₂ Eutectic
| Parameter | Observation | Technique Used |
|---|---|---|
| Reduction Potential | -0.45 V (vs. Al/Al³⁺) | Cyclic Voltammetry |
| Electron Transfer | Single-step (3e⁻) | Square-Wave Voltammetry |
| Reversibility | Irreversible (phase formation-limited) | Chronopotentiometry |
| Alloy Formation | UPD at Cu electrode | Open-Circuit Potential |
Co-doping Sc with complementary elements (e.g., Cu) in oxides mitigates phase decomposition and amplifies catalytic/electronic functions:
Table 3: Co-Doping Effects in Ba₃Y₄O₉ and YBa₂Cu₃Oy Systems
| Host Matrix | Co-Dopants | Primary Role | Performance Outcome |
|---|---|---|---|
| Ba₃Y₄O₉ | Sc³⁺ (Y site) | Stabilizes oxygen-deficient layers | Prevents decomposition to BaY₂O₄/BaO |
| Cu²⁺ (Y site) | Facilitates NO chemisorption | Lowers NO dissociation barrier | |
| YBa₂Cu₃Oy | Sc³⁺ (Y site) | Minimizes lattice strain | Retains Tc >87 K up to x=0.9 doping |
| Cu (Cu site) | — | May form magnetic secondary phases |
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